1-(4-ethylphenyl)-2,3-diphenyl-2H-benzo[f]isoindole-4,9-dione
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Overview
Description
1-(4-ethylphenyl)-2,3-diphenyl-2H-benzo[f]isoindole-4,9-dione is a complex organic compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and fine chemicals. The compound’s structure includes a benzo[f]isoindole core, which is a fused benzopyrrole ring system, making it a regioisomer of the more common indole heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethylphenyl)-2,3-diphenyl-2H-benzo[f]isoindole-4,9-dione typically involves a multi-step process. One common method is the acid-induced intermolecular [3+2] cycloaddition/oxidation reaction. This reaction involves 1,4-quinones, aromatic aldehydes, and N-substituted amino esters, with benzoic acid acting as a catalyst . Another method involves the reaction of tetraynes with imidazole derivatives and oxygen to produce various multifunctionalized tricyclic isoindole-1,3-diones .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of metal-free catalysis and green oxidants is preferred to minimize environmental impact and reduce costs .
Chemical Reactions Analysis
Types of Reactions
1-(4-ethylphenyl)-2,3-diphenyl-2H-benzo[f]isoindole-4,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and benzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions include various substituted isoindole derivatives, quinones, and hydroquinones .
Scientific Research Applications
1-(4-ethylphenyl)-2,3-diphenyl-2H-benzo[f]isoindole-4,9-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-ethylphenyl)-2,3-diphenyl-2H-benzo[f]isoindole-4,9-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Isoindoline: A reduced form of isoindole, known for its stability and use in various chemical reactions.
Phthalimide: An isoindole-1,3-dione derivative with significant pharmaceutical and industrial applications.
Indole: A regioisomer of isoindole, widely studied for its biological activities and synthetic applications.
Uniqueness
1-(4-ethylphenyl)-2,3-diphenyl-2H-benzo[f]isoindole-4,9-dione is unique due to its specific substitution pattern and the presence of the benzo[f]isoindole core. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C32H23NO2 |
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Molecular Weight |
453.5 g/mol |
IUPAC Name |
3-(4-ethylphenyl)-1,2-diphenylbenzo[f]isoindole-4,9-dione |
InChI |
InChI=1S/C32H23NO2/c1-2-21-17-19-23(20-18-21)30-28-27(31(34)25-15-9-10-16-26(25)32(28)35)29(22-11-5-3-6-12-22)33(30)24-13-7-4-8-14-24/h3-20H,2H2,1H3 |
InChI Key |
GFPZLZBQEFELRE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C3C(=C(N2C4=CC=CC=C4)C5=CC=CC=C5)C(=O)C6=CC=CC=C6C3=O |
Origin of Product |
United States |
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